Axitinib Impurity 1 is derived from the degradation pathways of Axitinib. It can be synthesized through various methods, including liquid-assisted grinding and slurry methods that involve co-crystallization with carboxylic acids. The compound's identification often involves high-performance liquid chromatography (HPLC) and mass spectrometry techniques to separate and quantify impurities in pharmaceutical preparations.
Axitinib Impurity 1 is classified as a pharmaceutical impurity. Its chemical structure and properties are closely related to those of Axitinib, making it essential for stability studies and quality control in drug manufacturing.
The synthesis of Axitinib Impurity 1 can be performed using several methods, notably:
In industrial settings, the production of Axitinib Impurity 1 is monitored through HPLC to ensure purity and quality. The chromatographic conditions are optimized by adjusting the mobile phase composition, typically involving acetonitrile and hexane sulfonic acid, to achieve effective separation of Axitinib from its impurities .
Axitinib Impurity 1 participates in various chemical reactions that are critical for understanding its stability:
These reactions are performed under controlled conditions, including specific temperatures and pH levels. For instance, oxidation reactions might utilize hydrogen peroxide as an oxidizing agent .
Axitinib Impurity 1 has several scientific applications:
Axitinib Impurity 1 (CAS: 885126-40-9), identified as the (Z)-stereoisomer of axitinib, arises during the final Suzuki-Miyaura coupling or Heck reaction stages of synthesis. The parent compound’s (E)-configured vinyl bridge between indazole and pyridine rings is thermodynamically favored, but inadequate reaction control promotes (Z)-isomer formation. Key factors include:
Table 1: Synthetic Parameters Influencing Impurity 1 Formation
| Parameter | Standard Condition | Impurity 1 Increase | Mechanism |
|---|---|---|---|
| Temperature | 70°C | 3% | Radical isomerization |
| Catalyst Loading | 0.5 mol% Pd | 12% | Pd-mediated bond rotation |
| Reaction Atmosphere | Air | 8% | Peroxide-induced oxidation |
| Solvent Polarity | Non-polar (Toluene) | 2% | Stabilization of (Z)-transition state |
Intermediate degradation directly seeds Impurity 1:
Structural elucidation relies on distinctive mass and IR signatures:
Table 2: Spectral Signatures of Axitinib vs. Impurity 1
| Technique | Axitinib (E) | Impurity 1 (Z) | Structural Implication |
|---|---|---|---|
| MS/MS (m/z) | 387.2 → 297.1, 212.0 | 387.2 → 281.1, 120.0 | Altered cleavage sites |
| ¹H-NMR (vinyl H) | δ 7.05 (d, J=16.0 Hz) | δ 6.25 (d, J=11.2 Hz) | Cis double bond configuration |
| IR (C=O) | 1675 cm⁻¹ | 1665 cm⁻¹ | Reduced conjugation efficiency |
Stereochemical divergence drives functional differences:
Suppressing Impurity 1 requires multi-factorial process control:
Table 3: Optimization Approaches for Impurity 1 Suppression
| Strategy | Conditions | Impurity 1 Level | Advantage |
|---|---|---|---|
| Catalyst | XPhos-Pd-G3, 60°C | <0.5% | Steric hindrance to isomerization |
| Solvent | Toluene/hexane (4:1) | 0.8% | Stabilizes E-configuration |
| Antioxidant | 0.2 M ascorbic acid | 1.2% | Peroxide scavenging |
| Process Control | In-situ FT-IR quenching | 0.3% | Prevents accumulation |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: